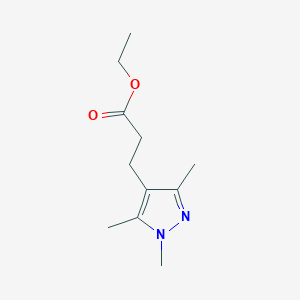

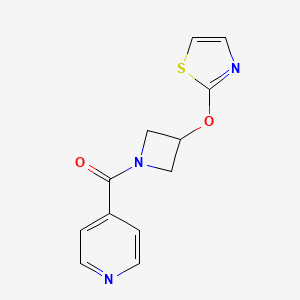

6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Hydroxymethyl)-2-methylquinazolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

科学的研究の応用

Anticancer Applications

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one, a closely related compound, has shown significance in the treatment of colon and rectal cancers. A synthetic route was designed based on literature to optimize the production method for this compound, which serves as an important intermediate in cancer treatments (He Zheng-you, 2010).

Tumor-Vascular Disrupting Agents

Compounds related to 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one, like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have shown potential as novel tubulin-binding tumor-vascular disrupting agents. These agents target established blood vessels in tumors, displaying high antiproliferative activity and inducing apoptosis in cancer cells (Mu-Tian Cui et al., 2017).

Apoptosis Induction and Blood Brain Barrier Penetration

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, another related compound, has demonstrated potent apoptosis induction and effective blood-brain barrier penetration, making it a potential candidate for anticancer treatments (N. Sirisoma et al., 2009).

Antimicrobial Applications

6,8-Dibromo-2-methylquinazolin-4-one, a derivative, has shown effectiveness in antimicrobial applications. New isoxazole derivatives incorporating this moiety have been synthesized and displayed notable antibacterial and antifungal activity (Komal R Savaliya, 2022).

Anti-inflammatory and Antimicrobial Properties

Certain 2-methylquinazolin-4(3H)-one derivatives have been synthesized and screened for their anti-inflammatory and antimicrobial activities. These compounds showed promising results in inhibiting TNF-α and IL-6, along with antimicrobial activity against pathogenic bacteria and fungi (Ashish P. Keche & V. M. Kamble, 2014).

Tubulin-Polymerization Inhibition

4-(N-Cycloamino)phenylquinazolines derived from 6-methoxy-1,2,3,4-tetrahydroquinoline have been evaluated as tubulin-polymerization inhibitors. These compounds exhibited significant cytotoxic activity and disrupted microtubule formation, indicating potential in cancer therapy (Xiao-Feng Wang et al., 2014).

Biological Activity of Schiff Bases

The Schiff bases derived from 2-methyl-3-aminoquinazolin-4(3H)-ones have shown significant analgesic, anti-inflammatory, and antihelmintic activities. These compounds have been studied for their potential therapeutic applications in these areas (S. Sahu et al., 2008).

作用機序

Target of Action

Similar compounds have been found to target 5-lipoxygenase . This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in various physiological and pathological processes, including inflammation and allergic reactions .

Mode of Action

It can be inferred from related compounds that it may inhibit its target enzyme, potentially disrupting the associated biochemical pathways

Biochemical Pathways

If it indeed targets 5-lipoxygenase as suggested, it could impact the leukotriene biosynthesis pathway . This would subsequently affect various physiological and pathological processes, including inflammation and allergic reactions.

Result of Action

If it inhibits 5-lipoxygenase, it could potentially reduce the production of leukotrienes, thereby modulating inflammation and allergic responses . .

特性

IUPAC Name |

6-(hydroxymethyl)-2-methyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-9-3-2-7(5-13)4-8(9)10(14)12-6/h2-4,13H,5H2,1H3,(H,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRWOZRMUDBBTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)CO)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373343.png)

![3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2373347.png)

![(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B2373348.png)

![4-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2373351.png)

![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2373354.png)

![5-[(Phenylsulfonyl)amino]pentanoic acid](/img/structure/B2373355.png)